tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(19)16-9-13(18)17-10-4-5-11-12(8-10)21-7-6-20-11/h4-5,8H,6-7,9H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFPDUCWJKZUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
tert-Butyl Protection: The tert-butyl group is introduced via the reaction of the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
The 2,3-dihydro-1,4-benzodioxin scaffold is widely explored for its pharmacological versatility. Below is a detailed comparison of structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.
Structural and Functional Group Analysis
Table 1: Key Structural Features and Activities of Analogs
Research Findings and Structure-Activity Relationships (SAR)
- Anti-inflammatory Activity: Carboxylic acid derivatives (e.g., 2-(benzodioxin-6-yl)acetic acid) demonstrate efficacy in inflammation models, attributed to COX inhibition or redox modulation.
- Antihepatotoxic Activity : Flavone-dioxane hybrids (e.g., 4g) highlight the importance of substituent positioning. Hydroxy methyl groups enhance activity by mimicking silymarin’s antioxidant effects .
- Scaffold Hopping Potential: Evidence from EGNN models suggests benzodioxin derivatives can retain high potency in PD-1/PD-L1 inhibition even with scaffold modifications, supporting the target compound’s adaptability in drug design .
Physicochemical and Pharmacokinetic Considerations
- Solubility : Carboxylic acid analogs (e.g., 2-(benzodioxin-6-yl)acetic acid) exhibit higher aqueous solubility but may suffer from rapid clearance. The tert-butyl carbamate in the target compound balances lipophilicity and stability .
- Metabolic Stability : Carbamates generally resist hydrolysis better than esters, suggesting prolonged half-life for the target compound compared to glycine methyl ester derivatives .
- Halogen Effects : Brominated analogs (e.g., 7-bromo derivative) show increased lipophilicity, which could enhance blood-brain barrier penetration but may raise toxicity concerns .
Biological Activity
Tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 251.28 g/mol
IUPAC Name: this compound
The compound features a tert-butyl group, a benzodioxin moiety, and a carbamate functional group, which contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of tert-butyl carbamate with appropriate benzodioxin derivatives. Various synthetic routes have been explored to optimize yield and purity. For example:
- Condensation Reaction : Reacting tert-butyl carbamate with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid derivatives.
- Use of Catalysts : Employing catalysts to enhance reaction efficiency and selectivity.
Biological Activity
Research indicates that compounds structurally related to this compound exhibit various biological activities:
- Antimicrobial Activity : Similar carbamates have shown inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 µg/mL for certain derivatives .
- Cytotoxicity : Studies on related compounds indicate moderate cytotoxicity against cancer cell lines (e.g., A549), suggesting potential applications in cancer therapy .
Antitubercular Activity
A study focused on 3-amino-5-benzylphenol derivatives found that modifications to the carbamate structure significantly influenced antitubercular activity. Compounds with hydrophobic groups exhibited better efficacy against multidrug-resistant strains of M. tuberculosis compared to their hydrophilic counterparts .
In Vivo Studies
In vivo experiments involving similar compounds demonstrated significant reductions in bacterial load in mouse models infected with M. tuberculosis. For instance, a derivative showed a reduction of 1.3 log in lung bacterial burden after oral administration .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-(2-(2,3-dihydrobenzofuran)carbamoyl)methyl carbamate | Contains a benzofuran instead of benzodioxin | Potentially different biological activities |
| Tert-butyl N-(phenyl)methyl carbamate | Simple phenyl group instead of complex benzodioxin | Easier synthesis but potentially lower bioactivity |
| Tert-butyl N-(4-tert-butylphenyl)methyl carbamate | Substituted phenyl ring | Increased lipophilicity may enhance membrane permeability |
This table illustrates the diversity among structurally related compounds and their potential implications for biological activity.
Q & A
Basic: How can the synthesis of tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate be optimized for high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions under anhydrous conditions using solvents like dichloromethane (DCM) or dimethylformamide (DMF). Key steps include:
- Coupling Reactions : Activate the carbamoyl group using coupling agents like HATU or EDCI to facilitate amide bond formation between the benzodioxin core and the tert-butyl carbamate moiety .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical for isolating the product .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Control temperature (0–25°C) and inert atmosphere (N₂/Ar) to suppress side reactions like hydrolysis of the tert-butyl group .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the benzodioxin aromatic protons (δ 6.5–7.2 ppm) and tert-butyl carbamate signals (δ 1.4 ppm for C(CH₃)₃) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) to confirm absence of impurities .
- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H bending (amide I/II bands) .
Advanced: How do electron-withdrawing/donating substituents on the benzodioxin ring affect biological activity?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., Br, F) enhance stability but may reduce binding affinity to targets like enzymes or receptors. Conversely, electron-donating groups (e.g., OCH₃) increase solubility but could alter metabolic pathways .
- Experimental Validation :
Advanced: How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Assay Standardization :
- Use positive controls (e.g., galantamine for AChE inhibition) and replicate experiments (n ≥ 3) to minimize variability .
- Validate compound stability under assay conditions (pH 7.4 buffer, 37°C) via LC-MS to rule out degradation .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance. For IC₅₀ discrepancies, re-evaluate dose-response curves using nonlinear regression models (e.g., GraphPad Prism) .
Advanced: What computational strategies predict this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., COX-2 or HIV integrase). Focus on hydrogen bonding with the carbamate group and π-π stacking with the benzodioxin ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD/RMSF analysis) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity .
Basic: What are the thermal stability and decomposition profiles of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to determine decomposition temperature (Td). Expect stability up to ~200°C due to the aromatic benzodioxin core .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (melting point) and recrystallization events. Typical melting ranges: 150–180°C .
Advanced: How can regioselectivity challenges in modifying the carbamate group be addressed?
Methodological Answer:
- Protecting Group Strategy : Use acid-labile groups (e.g., Boc) to shield the carbamate during reactions. Deprotect with TFA/DCM (1:4 v/v) .
- Catalytic Control : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to avoid undesired side reactions at the carbamate site .
Basic: What solvents and conditions are optimal for storing this compound?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under inert gas (Ar) to prevent hydrolysis or oxidation. Avoid DMSO for long-term storage due to hygroscopicity .
- Stability Testing : Monitor purity monthly via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: What strategies mitigate toxicity concerns in preclinical studies?
Methodological Answer:
- ADMET Profiling :
- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorescence-based assays .
- hERG Binding : Patch-clamp assays to assess cardiac risk .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
Advanced: How does stereochemistry influence the compound’s pharmacological profile?
Methodological Answer:
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol) .
- Biological Comparison : Test separated enantiomers in vitro (e.g., IC₅₀ for AChE inhibition) to identify active stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
